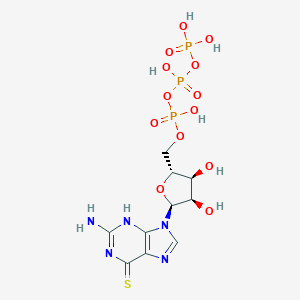

6-Thioguanosine 5'-triphosphate

Description

Significance of 6-Thioguanosine (B559654) 5'-triphosphate as an Active Metabolite of Thiopurines

6-Thioguanosine 5'-triphosphate is not administered directly but is synthesized within the cell from precursor thiopurine drugs such as azathioprine (B366305), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG). rupahealth.comcaymanchem.com These prodrugs undergo extensive intracellular metabolism to form pharmacologically active thioguanine nucleotides (TGNs), of which TGTP is a principal component. nih.govnih.gov

The metabolic journey begins with the conversion of these initial compounds into 6-thioguanosine monophosphate (TGMP). wikipedia.orgpediatriconcall.com This conversion is a critical step, catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govwikipedia.org Following its formation, TGMP is sequentially phosphorylated by intracellular kinases to form 6-thioguanosine diphosphate (B83284) (TGDP) and, ultimately, the triphosphate form, TGTP. nih.govwikipedia.orgpharmgkb.org

The significance of TGTP lies in its multifaceted cytotoxic and immunomodulatory activities. One of its primary mechanisms of action is its incorporation into the DNA of cells during the S-phase of the cell cycle. wikipedia.orgnih.gov This integration of a fraudulent base leads to DNA damage and replication arrest, ultimately triggering cell death. nih.gov

Furthermore, TGTP has been identified as a potent inhibitor of small GTP-binding proteins (G proteins), particularly Rac1. caymanchem.comwikipedia.org By binding to Rac1, TGTP acts as a competitive antagonist of guanosine (B1672433) triphosphate (GTP), thereby inhibiting Rac1-regulated pathways that are crucial for T-lymphocyte proliferation and survival. caymanchem.comnih.govresearchgate.net This inhibition of Rac1 activation is a key mechanism behind the immunosuppressive effects of thiopurines. nih.gov

Table 1: Metabolic Pathway of Thiopurines to this compound

| Precursor Drug/Metabolite | Converting Enzyme(s) | Product |

| Azathioprine | Non-enzymatic/GSTs | 6-Mercaptopurine (6-MP) |

| 6-Mercaptopurine (6-MP) | HGPRT, IMPDH, GMPS | 6-Thioguanosine Monophosphate (TGMP) |

| 6-Thioguanine (6-TG) | HGPRT | 6-Thioguanosine Monophosphate (TGMP) |

| 6-Thioguanosine Monophosphate (TGMP) | Kinases | 6-Thioguanosine Diphosphate (TGDP) |

| 6-Thioguanosine Diphosphate (TGDP) | Kinases (NME1, NME2) | This compound (TGTP) |

Data sourced from multiple references. nih.govwikipedia.orgpharmgkb.orgresearchgate.net

Historical Context of Thiopurine Research and the Elucidation of this compound's Role

The story of thiopurines began in the 1950s with the pioneering work of George Hitchings and Gertrude Elion, who developed 6-mercaptopurine and 6-thioguanine. pharmgkb.orgresearchgate.net These compounds were among the first purine (B94841) analogues designed as antimetabolites for cancer therapy and were introduced into clinical practice for treating acute leukemia. nih.govresearchgate.net Azathioprine, a prodrug of 6-mercaptopurine, was synthesized shortly thereafter.

Initially, the therapeutic activity of thiopurines was broadly attributed to their ability to interfere with purine metabolism and nucleic acid synthesis. pediatriconcall.comnih.gov For many years, the primary understood mechanism was the inhibition of de novo purine biosynthesis and the incorporation of thiopurine metabolites into DNA and RNA, leading to cytotoxicity. nih.govcapes.gov.brnih.gov

The precise role of individual metabolites like TGTP took longer to unravel. The understanding that thiopurines are prodrugs that require intracellular activation to exert their effects was a significant step. pharmgkb.org The identification of the metabolic pathway leading to the formation of thioguanine nucleotides was crucial. nih.gov

A more nuanced understanding of TGTP's function emerged in the early 2000s. Research published in 2003 was pivotal in demonstrating that a key mechanism of action for azathioprine in T cells was the inhibition of Rac1 activation by its metabolite, TGTP. caymanchem.comnih.gov This discovery provided a more specific explanation for the immunosuppressive effects of thiopurines, moving beyond the general concept of cytotoxicity. It explained the delayed onset of clinical activity, as it takes time for sufficient levels of TGTP to accumulate and effectively inhibit Rac1. nih.gov This elucidation of TGTP's role as a specific inhibitor of a key signaling protein marked a significant advancement in the understanding of thiopurine pharmacology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5S)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYANNAQSWPLM-BDXYJKHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17670-19-8 | |

| Record name | 6-Thioguanosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017670198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Metabolic and Biosynthetic Pathways of 6 Thioguanosine 5 Triphosphate

Upstream Metabolic Precursors and Conversion to 6-Thioguanosine (B559654) 5'-monophosphate

The initial and rate-limiting step in the activation of 6-thioguanine (B1684491) is its conversion to 6-thioguanosine 5'-monophosphate (6-TGMP). nih.govnih.gov This process is primarily dependent on the salvage pathway of purine (B94841) metabolism.

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase)

The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) is central to the conversion of 6-thioguanine to 6-TGMP. nih.govnih.govwikipedia.org HGPRTase catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to 6-thioguanine, yielding 6-TGMP. wikipedia.org This reaction is a critical juncture, as the activity of HGPRTase can significantly influence the intracellular concentration of 6-TGMP and, consequently, the subsequent active metabolites. nih.gov Studies have shown that variations in HGPRTase activity can affect the levels of 6-thioguanine nucleotides (6-TGNs), which encompass 6-TGMP, 6-thioguanosine 5'-diphosphate (6-TGDP), and 6-thio-GTP. nih.gov Deficiencies or alterations in the HPRT1 gene, which encodes HGPRTase, can lead to resistance to thiopurine drugs. nih.gov

Phosphorylation Cascade to 6-Thioguanosine 5'-diphosphate and 6-Thioguanosine 5'-triphosphate

Following its formation, 6-TGMP undergoes a series of phosphorylation steps to become the pharmacologically active 6-thio-GTP. nih.govwikipedia.org This phosphorylation cascade involves the sequential addition of phosphate (B84403) groups.

First, 6-TGMP is converted to 6-thioguanosine 5'-diphosphate (6-TGDP). nih.govcaymanchem.com Subsequently, 6-TGDP is further phosphorylated to form the final active metabolite, this compound (6-thio-GTP). nih.govwikipedia.org These phosphorylation steps are crucial for the ultimate cytotoxic and immunosuppressive effects of the drug.

Involvement of Nucleoside Diphosphate (B83284) Kinase (NDPK)

Nucleoside diphosphate kinases (NDPKs), also known as NME proteins, are responsible for catalyzing the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. wikipedia.orguniprot.org In the context of 6-thioguanine metabolism, NDPKs facilitate the conversion of 6-TGDP to 6-thio-GTP. pharmgkb.org This enzymatic reaction ensures a supply of the active triphosphate form, which can then be incorporated into nucleic acids or interact with cellular signaling pathways. wikipedia.orgnih.gov

Formation of Deoxyribosyl Analogues: 2'-Deoxy-6-Thioguanosine 5'-triphosphate

In addition to the ribonucleotide pathway, a portion of the thiopurine metabolites are converted into their deoxyribosyl counterparts. This leads to the formation of 2'-deoxy-6-thioguanosine 5'-triphosphate (6-thio-dGTP), another active metabolite. nih.gov

Role of Ribonucleotide Reductase

The conversion of ribonucleotides to deoxyribonucleotides is catalyzed by the enzyme ribonucleotide reductase (RNR). wikipedia.orgwikipedia.org RNR acts on the diphosphate forms of nucleotides, including 6-TGDP, to reduce the 2'-hydroxyl group of the ribose sugar, thereby forming 2'-deoxy-6-thioguanosine 5'-diphosphate (6-thio-dGDP). wikipedia.orgwikipedia.org This deoxy-form is then phosphorylated to 6-thio-dGTP. nih.gov The incorporation of 6-thio-dGTP into DNA is a significant mechanism of action for thiopurine-induced cytotoxicity. nih.govnih.govpharmgkb.org

Enzymes Modulating this compound Levels

The intracellular concentration of 6-thio-GTP is not solely dependent on its synthesis but is also regulated by enzymes that can either degrade it or divert its precursors into other metabolic pathways.

| Enzyme Category | Enzyme Name | Function in 6-Thioguanine Metabolism |

| Anabolic Enzymes | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) | Converts 6-thioguanine to 6-thioguanosine monophosphate (6-TGMP). nih.govwikipedia.org |

| Nucleoside Diphosphate Kinase (NDPK) | Phosphorylates 6-thioguanosine diphosphate (6-TGDP) to this compound (6-thio-GTP). pharmgkb.org | |

| Ribonucleotide Reductase (RNR) | Converts 6-TGDP to its deoxy form, leading to the formation of 2'-deoxy-6-thioguanosine 5'-triphosphate (6-thio-dGTP). wikipedia.org | |

| Catabolic & Modulating Enzymes | Thiopurine S-methyltransferase (TPMT) | Methylates 6-thioguanine and its nucleotide metabolites, diverting them from the active pathway. nih.govnih.gov |

| Nudix Hydrolase 15 (NUDT15) | Hydrolyzes the active metabolites 6-thio-GTP and 6-thio-dGTP back to their monophosphate forms. nih.gov | |

| Xanthine Oxidase (XO) | Can catabolize 6-thioguanine to the inactive metabolite 6-thiouric acid. nih.govnih.gov | |

| Inosine (B1671953) Triphosphate Pyrophosphatase (ITPase) | Can influence the pool of purine nucleotides available for the thiopurine metabolic pathway. nih.gov |

One of the most significant enzymes in this regard is Thiopurine S-methyltransferase (TPMT) . TPMT catalyzes the S-methylation of 6-thioguanine and its nucleotide metabolites, representing a major competing catabolic pathway. nih.govnih.gov This methylation process inactivates the drug and shunts it away from the formation of active 6-TGNs.

Another key regulatory enzyme is Nudix Hydrolase 15 (NUDT15) . NUDT15 has been identified as a negative regulator of thiopurine efficacy. It functions by hydrolyzing the active metabolites, 6-thio-GTP and 6-thio-dGTP, back to their less active monophosphate forms, thereby reducing the intracellular concentration of the active species. nih.gov

Nudix Hydrolase 15 (NUDT15) Activity on Thionucleotides

Nudix Hydrolase 15 (NUDT15) has emerged as a key enzyme in the catabolism of thiopurine active metabolites. nih.gov It functions to dephosphorylate 6-thio-GTP and its deoxy counterpart, 6-thio-deoxyguanosine 5'-triphosphate (6-thio-dGTP), thereby mitigating their cytotoxic effects. nih.govnih.gov This enzymatic activity positions NUDT15 as a critical determinant of thiopurine therapy efficacy and toxicity.

Substrate Specificity and Hydrolysis Products of NUDT15

NUDT15 exhibits a preference for thionylated guanosine (B1672433) triphosphates over their canonical counterparts. nih.gov In vitro studies have demonstrated that NUDT15 efficiently hydrolyzes both 6-thio-GTP and 6-thio-dGTP. nih.govpharmgkb.org High-performance liquid chromatography (HPLC) analysis has confirmed that the primary hydrolysis products are the corresponding monophosphate species, 6-thioguanosine 5'-monophosphate (6-thio-GMP) and 6-thio-deoxyguanosine 5'-monophosphate (6-thio-dGMP). nih.govresearchgate.net Interestingly, minor amounts of 6-thioguanosine have also been detected, suggesting some ambiguity in the specific phosphate bond cleaved by the enzyme. nih.govresearchgate.net

A crystallographic study of NUDT15 in complex with 6-thio-GMP revealed the structural basis for this substrate preference. The thioguanine base is coordinated in the active site through hydrogen bonding with the backbones of Leu45 and Gly137. nih.gov

Kinetic Characterization of NUDT15 with this compound Substrates

In-depth kinetic analyses have further elucidated the substrate preference of NUDT15. The enzyme displays a significantly higher affinity for thiopurine triphosphates compared to the canonical guanine (B1146940) nucleotides, as indicated by their lower Michaelis-Menten constant (KM) values. nih.gov While the catalytic turnover rates (kcat) are similar for all substrates, the lower KM for 6-thio-dGTP and 6-thio-GTP results in a much higher catalytic efficiency (kcat/KM) for these thionylated substrates. nih.gov

Interactive Table: Kinetic Parameters of Wild-Type NUDT15

| Substrate | KM (μM) | kcat (s⁻¹) | kcat/KM (μM⁻¹s⁻¹) |

|---|---|---|---|

| 6-thio-dGTP | 1.9 | 0.8 | 0.42 |

| 6-thio-GTP | 1.8 | 0.7 | 0.39 |

| dGTP | 43 | 0.6 | 0.014 |

| GTP | 254 | 0.5 | 0.002 |

Mutational Analysis of NUDT15 and its Impact on this compound Hydrolysis

Genetic variants in the NUDT15 gene have been strongly associated with thiopurine intolerance. frontiersin.org The most studied variant, R139C, leads to increased sensitivity to thiopurine drugs. nih.govpharmgkb.org Surprisingly, in vitro studies have shown that the NUDT15 R139C mutant protein retains its enzymatic activity and hydrolyzes 6-thio-GTP and 6-thio-dGTP with similar efficiency to the wild-type enzyme. nih.gov

However, further investigation revealed that the R139C mutation significantly impacts the protein's stability. pharmgkb.orgnih.gov The mutation is thought to disrupt supportive intramolecular bonds, leading to rapid proteasomal degradation of the NUDT15 R139C protein within cells. pharmgkb.org This reduced protein level, rather than a direct impairment of enzymatic activity, is the likely cause of the observed thiopurine sensitivity in individuals carrying this variant. Other variants, such as R139H, V18I, and V18_V19insGlyVal, have also been identified and are believed to contribute to thiopurine intolerance through similar mechanisms of protein instability. nih.gov

Inosine Monophosphate Dehydrogenase (IMPDH) and Guanine Monophosphate Synthetase (GMPS) in Thiopurine Metabolism

The biosynthesis of 6-thio-GTP from its precursor, 6-mercaptopurine (B1684380) (6-MP), involves several key enzymes. After being converted to thioinosine monophosphate (TIMP), the pathway branches. One branch leads to the formation of methylthioinosine monophosphate (meTIMP), while the other, therapeutically crucial, branch leads to the formation of thioguanine nucleotides. researchgate.net

This conversion of TIMP to thioguanosine monophosphate (TGMP) is a two-step process. First, Inosine Monophosphate Dehydrogenase (IMPDH) catalyzes the formation of thioxanthosine monophosphate (TXMP) from TIMP. pharmgkb.orgresearchgate.net Following this, Guanine Monophosphate Synthetase (GMPS) converts TXMP to TGMP. pharmgkb.orgresearchgate.net TGMP is then further phosphorylated to the active metabolites, thioguanosine diphosphate (TGDP) and ultimately 6-thio-GTP. pharmgkb.org

IMPDH is considered a rate-limiting enzyme in the de novo synthesis of guanine nucleotides and is strategically positioned in the thiopurine metabolic pathway. nih.gov Its activity is expected to influence the balance between the formation of methylated metabolites and the therapeutically active thioguanine nucleotides. nih.govnih.gov Studies have shown a wide range of IMPDH activity in both healthy individuals and patients with inflammatory bowel disease. researchgate.netnih.gov A negative correlation has been observed between IMPDH activity and the levels of meTIMP, but a clear correlation with 6-thioguanine nucleotide concentrations has not been established. researchgate.netnih.govnih.gov

Prodrug Strategies for Enhanced this compound Delivery

To bypass the enzymatic steps required for the activation of traditional thiopurine drugs and to overcome resistance mechanisms, researchers have explored the development of prodrugs of 6-thioguanosine monophosphate (6sGMP). nih.govacs.orgnih.gov The rationale behind this strategy is to deliver the monophosphorylated intermediate directly into the cell, thereby taking a shortcut to the formation of the active triphosphate. nih.gov

However, the high polarity of free nucleoside 5'-O-monophosphates hinders their ability to cross cellular membranes. nih.gov To address this, various prodrug moieties have been developed to mask the phosphate group and improve cellular uptake. These include 4-acetyloxybenzyl (AB) and cycloSaligenyl derivatives. nih.govacs.org

Studies have shown that these 6sGMP prodrugs can effectively inhibit the proliferation of cancer cells, including those that have developed resistance to conventional thiopurines. nih.govnih.gov This resistance is often linked to the reduced expression of the salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govnih.gov By delivering 6sGMP directly, these prodrugs can circumvent the need for HGPRT. Once inside the cell, these prodrugs are converted to the bioactive 6-thio-GTP. nih.govnih.gov This approach offers a promising strategy to enhance the therapeutic efficacy of thiopurines. nih.govacs.orgnih.gov

Molecular Mechanisms of Action of 6 Thioguanosine 5 Triphosphate

Integration into Nucleic Acids

The cytotoxic and therapeutic effects of thiopurine drugs are largely dependent on their metabolic conversion into thioguanine nucleotides and subsequent incorporation into nucleic acids. nih.govdtu.dk The primary active metabolite, 6-Thioguanosine (B559654) 5'-triphosphate, and its deoxyribonucleoside counterpart, serve as substrates for polymerases, leading to their integration into RNA and DNA. This integration is a critical step that triggers a cascade of cellular responses. wikipedia.org

A crucial mechanism of action for thiopurines involves the incorporation of 6-thioguanine (B1684491) (S6G) into the DNA of cells. nih.govoup.com This process occurs when 2'-Deoxy-6-thioguanosine 5'-triphosphate (S6dGTP), a metabolite of 6-thioguanine, is utilized by DNA polymerases during DNA synthesis. nih.gov S6dGTP acts as an analogue of the natural nucleotide deoxyguanosine triphosphate (dGTP), allowing it to be incorporated into the growing DNA strand in place of guanine (B1146940). nih.govnih.govdocumentsdelivered.com This incorporation is a key event that underlies the delayed cytotoxicity and DNA damage observed in cells treated with thiopurines. nih.gov

Mammalian and bacterial DNA polymerases readily incorporate 6-thioguanine in place of guanine during DNA synthesis. nih.gov Studies have shown that S6dGTP is an efficient substrate for several purified human DNA polymerases, including DNA polymerase alpha, delta, and gamma. nih.gov

For instance, DNA polymerase alpha from calf thymus has been shown to efficiently use S6dGTP as a substrate, incorporating deoxythioguanylate into DNA and supporting the further elongation of the DNA chain. nih.govaacrjournals.org In comparative kinetic studies using purified human DNA polymerases from the K562 leukemia cell line, the apparent affinity (Km) of S6dGTP for these enzymes was found to be very similar to that of the natural substrate, dGTP. However, the maximum reaction velocity (Vmax) for the incorporation of the modified nucleotide was 25-50% lower than that of dGTP. nih.gov This indicates that while the polymerases recognize and bind S6dGTP almost as effectively as dGTP, the rate of its incorporation is moderately reduced. nih.gov In contrast, DNA polymerase beta utilizes S6dGTP at a much lower rate. nih.govaacrjournals.org

Kinetic Parameters for S6dGTP Incorporation by Human DNA Polymerases

| DNA Polymerase | Substrate | Apparent Km (μM) | Relative Vmax |

|---|---|---|---|

| Polymerase α | dGTP | 1.2 | 100% |

| S6dGTP | 1.2 | ~50-75% | |

| Polymerase δ | dGTP | 2.8 | 100% |

| S6dGTP | 3.6 | ~50-75% | |

| Polymerase γ | dGTP | 0.8 | 100% |

| S6dGTP | 0.8 | ~50-75% |

Incorporation into Deoxyribonucleic Acid (DNA) as 2'-Deoxy-6-Thioguanosine 5'-triphosphate

Structural Perturbations of DNA Duplexes by 6-Thioguanine Residues

Thermodynamic and Kinetic Stability of Modified DNA

The substitution of guanine with 6-thioguanine leads to a measurable decrease in the thermodynamic stability of the DNA duplex. nih.govresearchgate.net The replacement of a single guanine-cytosine (G·C) pair with a 6-thioguanine-cytosine (S6G·C) pair results in a duplex that is thermodynamically less stable by approximately 1 to 2.4 kcal/mol in free energy at 37°C. nih.govnih.gov This destabilization is reflected in a lower melting temperature (Tm) of the modified DNA, with a decrease of about 6°C having been observed. nih.gov

Kinetically, the presence of 6-thioguanine dramatically alters the stability of the base pair. nih.govnih.gov The lifetime of an S6G·C base pair is significantly shorter than that of a normal G·C pair. nih.gov Studies have shown an approximately 80-fold decrease in the base pair lifetime for S6G paired with cytosine compared to the natural guanine-cytosine pair. nih.gov

Impact of 6-Thioguanine on DNA Duplex Stability

| Parameter | Unmodified DNA (G·C) | Modified DNA (S6G·C) | Reference |

|---|---|---|---|

| Melting Temperature (Tm) | Normal | ~6°C Decrease | nih.gov |

| Gibbs Free Energy (ΔG° at 37°C) | Baseline | ~1.0-2.4 kcal/mol less favorable | nih.govnih.gov |

| Base Pair Lifetime | ~125 ms (B15284909) | ~7 ms (~80-fold decrease) | nih.govnih.gov |

Alterations in Base Pair Dynamics

The altered structure and dynamics of DNA containing 6-thioguanine affect its interaction with various DNA processing enzymes, which can lead to significant biological consequences. nih.gov

DNA Ligases: The ability of DNA ligases to join DNA fragments is severely inhibited when 6-thioguanine is present at the 3' terminus of a DNA strand. nih.gov Both T4 DNA ligase and human DNA ligase I show poor activity in sealing nicks where the 3'-hydroxyl group belongs to a 6-thioguanine residue. This suggests that the incorporation of S6G at the end of Okazaki fragments could impede lagging strand DNA synthesis. nih.gov

Restriction Endonucleases: The cleavage of DNA by some, but not all, restriction endonucleases is less efficient when the DNA contains 6-thioguanine. nih.gov This inhibition can occur regardless of whether the S6G residue is located at the enzyme's recognition site or its cleavage site, indicating that the altered DNA-protein interactions are a key factor. nih.gov

DNA Methyltransferases: The incorporation of 6-thioguanine into CpG sites can reduce the efficiency of DNA methylation. Studies have shown that the DNA methyltransferase Dnmt3a exhibits reduced activity on DNA substrates containing S6G. nih.gov This suggests that S6G incorporation may influence epigenetic regulation by altering DNA methylation patterns. nih.gov

DNA Polymerases (as a template): DNA containing 6-thioguanine serves as a poor template for further DNA synthesis. Polymerization catalyzed by the Klenow fragment of E. coli DNA polymerase I, as well as by human DNA polymerases alpha, gamma, and delta, is considerably slowed when reading across a template strand containing S6G. nih.gov

Consequences of 6-Thioguanine DNA Incorporation on DNA Processing Enzymes

Modulation of Restriction Endonuclease Recognition and Cleavage

The presence of 6-thioguanine within a DNA sequence can alter its recognition and cleavage by restriction endonucleases. These enzymes recognize specific nucleotide sequences, and the substitution of guanine with 6-thioguanine can either inhibit or, in some cases, have no significant effect on the enzyme's activity, depending on the specific endonuclease and the position of the modified base within the recognition site.

Restriction-modification (R-M) systems are a fundamental part of prokaryotic defense against foreign DNA. nih.gov Type II restriction endonucleases, which are commonly used in molecular biology, typically recognize palindromic DNA sequences of 4-8 base pairs. researchgate.net The introduction of a modified base like 6-thioguanine can disrupt the symmetry of the recognition site or alter the local DNA conformation, thereby affecting enzyme binding and subsequent cleavage.

Studies have shown that the efficiency of cleavage by certain restriction enzymes is reduced when their recognition sequence contains 6-thioguanine. This modulation of restriction endonuclease activity highlights the significant impact that this modified nucleotide can have on DNA-protein interactions, a principle that extends to other DNA-binding proteins involved in replication, repair, and transcription. The varied responses of different restriction enzymes to 6-thioguanine-containing DNA underscore the specificity of these interactions. researchgate.net

Impact on DNA Replication Fidelity and Progression

6-Thioguanosine 5'-triphosphate (6-thio-dGTP), the deoxyribonucleoside triphosphate form of 6-thioguanine, is a substrate for DNA polymerases and can be incorporated into newly synthesized DNA during replication. nih.govnih.gov This incorporation is a critical step in its cytotoxic mechanism. While it can replace deoxyguanosine, its presence in the DNA template can affect the fidelity and progression of DNA replication.

The incorporation of 6-thio-dGTP itself is not considered highly toxic or mutagenic. nih.gov However, the altered chemical properties of the thio-base can lead to mispairing during subsequent rounds of replication. The resulting mismatches can trigger the mismatch repair (MMR) system, leading to futile repair cycles and eventual cell death. nih.gov

Furthermore, high concentrations of 6-thioguanine have been reported to cause a reversible block in DNA synthesis. nih.govnih.gov This suggests that the presence of 6-thio-dGTP can interfere with the processivity of DNA polymerases, leading to replication fork stalling. The stalled forks can then collapse, contributing to the formation of DNA strand breaks.

Induction of Chromatin Damage and DNA Strand Breaks

A primary consequence of the incorporation of 6-thioguanine into DNA is the induction of chromatin damage and the formation of DNA strand breaks. nih.govcapes.gov.br The presence of 6-thioguanine in the DNA is recognized as a form of damage, leading to the activation of cellular repair mechanisms.

The predominant lesions observed are DNA single-strand breaks. nih.govcapes.gov.br These breaks are thought to arise from the processing of 6-thioguanine-containing DNA by repair enzymes. The mismatch repair (MMR) system plays a significant role in recognizing and attempting to repair the mismatches that can occur when DNA containing 6-thioguanine is replicated. nih.gov This futile cycling of the MMR system can lead to the creation of nicks and gaps in the DNA.

In addition to single-strand breaks, some studies have also observed DNA-protein cross-links in certain cell types treated with 6-thioguanine. capes.gov.br The accumulation of these various forms of DNA damage contributes significantly to the cytotoxic effects of the compound. The extent and type of DNA damage can vary depending on the cell type and the concentration of 6-thioguanine. capes.gov.br

Activation of DNA Damage Checkpoints

The DNA damage induced by the incorporation of 6-thioguanine, including strand breaks and stalled replication forks, leads to the activation of DNA damage checkpoints. nih.gov These checkpoints are crucial signaling pathways that arrest the cell cycle to allow time for DNA repair.

In mismatch repair-proficient cells, the incorporation of 6-thioguanine into DNA is known to cause a prolonged G2 phase arrest. nih.gov This cell cycle arrest is a hallmark of the cellular response to DNA damage and is mediated by the activation of checkpoint kinases such as ATR and Chk1. nih.gov The activation of these kinases is a direct consequence of the recognition of DNA lesions. Depletion of proteins involved in these checkpoint pathways can sensitize cells to the cytotoxic effects of 6-thioguanine, highlighting the importance of this response in cell survival following treatment. nih.gov

Telomere Targeting and Telomerase Inhibition by 2'-Deoxy-6-Thioguanosine 5'-triphosphate

Recent research has unveiled a novel mechanism of action for 2'-deoxy-6-thioguanosine (6-thio-dG), the precursor to 2'-deoxy-6-thioguanosine 5'-triphosphate (6-thio-dGTP), involving the targeting of telomeres and the inhibition of telomerase. aacrjournals.orgnih.gov Telomerase, an enzyme responsible for maintaining telomere length, is upregulated in the majority of cancer cells, making it an attractive therapeutic target. nih.gov

Studies have demonstrated that 6-thio-dG is recognized by telomerase and its triphosphate form, 6-thio-dGTP, is incorporated into the newly synthesized telomeric DNA. aacrjournals.orgnih.gov This incorporation of a modified nucleotide into the telomeric repeats leads to telomere dysfunction, but notably, this effect is observed specifically in cells that express telomerase. aacrjournals.org The resulting modified telomeres can trigger a DNA damage response at the chromosome ends, leading to what is known as "telomere uncapping." nih.gov

Formation of Non-Productive Telomerase Complexes

The inhibitory effect of 6-thio-dG on telomere maintenance is not due to a direct blockage of the telomerase enzyme itself. aacrjournals.org Instead, the incorporation of 6-thio-dGTP into the growing telomere strand leads to the formation of a non-productive telomerase complex. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net

Effects on Telomere Length and Integrity

The active metabolite 6-thio-2'-deoxyguanosine (B1664700) 5'-triphosphate (6-thio-dGTP), derived from the administration of its precursor 6-thio-2'-deoxyguanosine, has been shown to be a substrate for telomerase. This allows for its incorporation into the telomeric ends of chromosomes. nih.govresearchgate.net This integration into the telomeric DNA sequence leads to significant disruption of telomere structure and function. nih.gov

Research indicates that the incorporation of 6-thio-dGTP by telomerase prevents the synthesis of additional telomeric repeats. nih.govbiorxiv.org Instead of dissociating after adding the nucleotide, telomerase becomes stalled in a non-productive complex on the telomere. researchgate.netnih.gov This inhibition of telomere elongation ultimately results in telomere shortening and an increase in telomere dysfunction. biorxiv.org Studies have observed that cancer cells, particularly those with already short telomeres, are more sensitive to the effects of 6-thio-dG. nih.govbiorxiv.org The compromised telomere integrity is further evidenced by an increase in DNA damage markers, such as γH2AX, at the telomeres. biorxiv.org

While 6-thio-2'-deoxyguanosine demonstrates a significant impact on telomere length, its related compound, 6-thioguanine, does not produce a similar effect, suggesting differences in their intracellular metabolic conversion to the active triphosphate form recognized by telomerase. nih.gov

Incorporation into Ribonucleic Acid (RNA) as this compound

The cytotoxic effects of thiopurines are partly achieved through the incorporation of their metabolites into nucleic acids. Specifically, this compound (6-thio-GTP or 6sGTP) can be integrated into Ribonucleic Acid (RNA) during the process of transcription. acs.orgnih.gov This occurs when RNA polymerases recognize and utilize 6-thio-GTP as a substrate in place of the natural guanosine (B1672433) 5'-triphosphate (GTP). The extent of this incorporation can be quantified to assess the bioactivity of thiopurine therapy. acs.org This mechanism is distinct from the incorporation of the deoxy form (6-thio-dGTP) into DNA. nih.govpharmgkb.org

Modulation of Transcription Processes

The presence of thiopurine analogs within nucleic acids can modulate the process of transcription. While the incorporation of 6-thioguanine into the DNA template strand does not appear to significantly compromise the efficiency or fidelity of transcription by human RNA polymerase II nih.gov, the incorporation of 6-thioguanosine nucleotides into the growing RNA chain is a key aspect of its mechanism of action. acs.org

The integration of 6sGTP into mRNA has been demonstrated and can be detected using specialized techniques that induce a specific mutation (G-to-A) during reverse transcription, allowing for quantification of the incorporated thiopurine. acs.org This direct incorporation into the RNA transcript itself is a critical cytotoxic mechanism, separate from the transcriptional disruption caused by DNA damage. nih.gov

Interference with Viral Ribonucleic Acid Synthesis and Protein Processing

Many RNA viruses depend on a viral-encoded RNA-dependent RNA polymerase (RdRp) for the replication of their genomes and transcription of their genes. youtube.comyoutube.com This process requires a supply of ribonucleoside triphosphates (NTPs), including ATP, CTP, GTP, and UTP, to synthesize new viral RNA strands. youtube.com The introduction of a modified nucleotide analog like this compound presents a potential point of interference.

By acting as a substrate analog for GTP, 6-thio-GTP can be incorporated into nascent viral RNA chains by the RdRp. This incorporation can disrupt the normal process of viral RNA synthesis. Furthermore, research has shown that 6-thioguanine can inhibit the replication of viruses like the rotavirus. researchgate.net This inhibition is linked to the suppression of Rac1 activation, a host cell factor, rather than direct interaction with viral proteins. researchgate.net The reliance of many viruses on host cell machinery for replication makes them susceptible to nucleotide analogs that can interfere with these fundamental cellular processes.

Modulation of Signal Transduction Pathways

Interactions with GTP-Binding Proteins (GTPases)

This compound is known to interact with small GTP-binding proteins, also known as GTPases. caymanchem.com These proteins act as molecular switches in a multitude of cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. Research has demonstrated that 6-thio-GTP can bind to several members of the Ras superfamily of GTPases, including Ras, RhoA, and Cdc42. caymanchem.com This interaction is a key mechanism of its immunosuppressive action, particularly in T-lymphocytes. researchgate.net The binding of 6-thio-GTP to these proteins, instead of the natural GTP, can lead to the inactivation of critical signaling cascades. nih.gov

A primary molecular target of this compound is the Rac subfamily of Rho GTPases, specifically Rac1 and Rac2. caymanchem.comresearchgate.net Studies have shown that 6-thio-GTP selectively inhibits the activation of Rac1 and Rac2. caymanchem.com This inhibitory effect is highly specific, as the activation of other closely related GTPases like Cdc42 is not similarly affected. caymanchem.com

In primary human CD4+ T lymphocytes, the inhibition of CD28-dependent Rac1 activation by 6-thio-GTP is considered the molecular basis for the immunosuppressive effects of the prodrug azathioprine (B366305). caymanchem.com By binding to Rac1, 6-thio-GTP prevents it from cycling to its active, GTP-bound form, thereby blocking downstream signaling pathways essential for T-cell activation and survival. researchgate.netnih.gov This targeted interference with Rac1 function is a central component of the immunomodulatory and therapeutic effects of thiopurines. nih.gov

Binding to Other GTPases (e.g., Ras, Cdc42, RhoA)

This compound (6-Thio-GTP), an active metabolite of thiopurine drugs, exhibits a capacity to bind to a variety of small GTP-binding proteins beyond its well-documented interaction with Rac1. Research has demonstrated that 6-Thio-GTP can associate with several members of the Ras superfamily of small GTPases, including Ras, Cdc42, and RhoA. caymanchem.com This binding activity suggests a broader influence of 6-Thio-GTP on intracellular signaling pathways than previously understood. However, it is noteworthy that while binding occurs with these various GTPases, the functional consequences, particularly the inhibitory effects, appear to be selective. For instance, in primary human CD4+ T cells, 6-Thio-GTP selectively inhibits the activation of Rac1 and Rac2 over Cdc42, indicating a nuanced interaction profile that allows for specific targeting of certain signaling cascades. caymanchem.com

Table 1: Binding of this compound to Various GTPases

| GTPase Family | Specific GTPase | Binding Confirmed | Selective Inhibition Noted |

|---|---|---|---|

| Rho | Rac1 | Yes | Yes |

| Rho | Rac2 | Yes | Yes |

| Rho | Cdc42 | Yes | No |

| Rho | RhoA | Yes | Not specified |

Impact on T-Cell Receptor-Mediated Signaling

A pivotal mechanism of action for this compound in the context of immune modulation is its specific interference with T-cell receptor (TCR) co-stimulation. In primary human CD4+ T lymphocytes, the activation of the small GTPase Rac1 is critically dependent on the co-stimulatory signal provided by the CD28 receptor. caymanchem.com It has been shown that 6-Thio-GTP, generated from its parent compounds like azathioprine, acts as a molecular mimic of GTP and binds to Rac1. This binding specifically blocks the activation of Rac1 that is contingent upon CD28 co-stimulation. nih.gov By preventing Rac1 from transitioning to its active, GTP-bound state, 6-Thio-GTP effectively converts a co-stimulatory signal into an apoptotic one, thereby inducing T-cell apoptosis and contributing to the immunosuppressive effects of thiopurine drugs. nih.gov This targeted inhibition of CD28-dependent Rac1 activation is a key event that precipitates downstream signaling disruptions and ultimately modulates T-cell function. caymanchem.comnih.gov

The inhibition of Rac1 activation by this compound has significant downstream consequences for intracellular signaling cascades that are crucial for T-cell activation, proliferation, and survival. Rac1 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) pathway, which is a component of the mitogen-activated protein kinase (MAPK) signaling network. Consequently, by blocking Rac1 activation, 6-Thio-GTP leads to the suppression of the JNK pathway. The JNK pathway, when active, phosphorylates and activates several transcription factors, including c-Jun and activating transcription factor 2 (ATF-2). Therefore, the inhibition of this pathway by 6-Thio-GTP results in reduced activation of these transcription factors.

Furthermore, the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is also a downstream target of Rac1 signaling. Research has demonstrated that treatment with azathioprine, which leads to the formation of 6-Thio-GTP, suppresses the activation of NF-κB. This blockade of key transcription factors like c-Jun, ATF-2 (via JNK pathway inhibition), and NF-κB disrupts the expression of genes essential for T-cell responses.

The disruption of Rac1 and its downstream signaling pathways by this compound culminates in significant effects on T-cell proliferation and survival. The transcription factors inhibited by 6-Thio-GTP, including NF-κB, are responsible for the expression of anti-apoptotic proteins such as Bcl-xL. The suppression of Bcl-xL expression is a critical consequence of 6-Thio-GTP's action, as Bcl-xL is a key protein that promotes cell survival by preventing apoptosis.

By inhibiting the expression of Bcl-xL, 6-Thio-GTP shifts the cellular balance towards a pro-apoptotic state. This leads to the induction of the mitochondrial pathway of apoptosis in T-cells. In addition to inducing apoptosis, 6-Thio-GTP also inhibits T-cell receptor-stimulated proliferation. caymanchem.com This dual effect of promoting apoptosis and inhibiting proliferation contributes significantly to the immunosuppressive properties of thiopurine drugs. Research has shown that 6-Thio-GTP reduces CD28-dependent T-cell survival in vitro in isolated mouse splenocytes. caymanchem.com

Table 2: Effects of this compound on T-Cell Signaling and Function

| Molecular Target/Process | Effect of this compound | Consequence |

|---|---|---|

| Rac1 Activation (CD28-dependent) | Inhibition | Blocks T-cell co-stimulation |

| JNK Signaling Pathway | Inhibition (downstream of Rac1) | Reduced activation of downstream targets |

| NF-κB Activation | Inhibition | Reduced expression of pro-survival genes |

| Bcl-xL Expression | Suppression | Induction of apoptosis |

| T-Cell Proliferation | Inhibition | Reduced immune cell expansion |

Regulation of Inflammatory Mediators in Cellular Models

While direct studies on the effect of this compound on nitric oxide (NO) production are limited, research on its precursor, 6-thioguanine, provides insights into this area. 6-Thioguanine has been shown to inhibit the production of NO in cellular models. NO is a key inflammatory mediator produced by various cells, including macrophages, and plays a role in the inflammatory response. The suppression of NO production is another facet of the anti-inflammatory effects of thiopurines. Given that 6-thioguanine is converted intracellularly to its active nucleotide forms, including this compound, it is plausible that the observed inhibition of NO production is mediated by these active metabolites.

Inhibition of Prostaglandin E2 (PGE2) Release

The prodrug azathioprine, which is metabolized into this compound (6-thio-GTP), is recognized for its anti-inflammatory properties, partly through the suppression of Prostaglandin E2 (PGE2). nih.gov Studies have demonstrated that azathioprine can significantly inhibit the in vitro production of PGE2. nih.gov The mechanism underlying this inhibition is not through the direct blockage of the cyclooxygenase (COX) pathway. nih.govcapes.gov.br Instead, research indicates that the suppressive effect on PGE2 synthesis is due to a reduced availability of the precursor, arachidonic acid. nih.gov This mode of action is similar to that of steroidal anti-inflammatory drugs. nih.gov The inhibitory effect of azathioprine on PGE2 production has been observed to be dose-dependent in studies using rabbit retinas. nih.gov

Reduction of Proinflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

The active metabolite 6-thio-GTP, derived from 6-mercaptopurine (B1684380) (6-MP), plays a role in reducing the transcription of proinflammatory cytokines. nih.govaai.org This effect is achieved through the inhibition of the small GTPase, Rac1, in endothelial cells. nih.govaai.org By blocking Rac1 activation, 6-thio-GTP and its precursor 6-MP disrupt downstream signaling through JNK and decrease the activation of key transcription factors like c-Jun, activating transcription factor-2 (ATF-2), and NF-κB. nih.govaai.org This cascade of events ultimately leads to a decrease in the transcription of proinflammatory cytokines. nih.govaai.org However, some studies have shown that in the context of rheumatoid arthritis, azathioprine therapy did not significantly alter serum levels of IL-6 or the ability of peripheral blood monocytes to produce IL-6 in vitro. nih.gov Another study found that mRNA levels of proinflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor necrosis factor-alpha (TNF-α), did not differ significantly in animals treated with 6-thioguanine (6-TG) compared to controls. asm.org

Effects on Endothelial Cell Activation and Leukocyte Transmigration

This compound and its precursor, 6-mercaptopurine, exert significant anti-inflammatory effects by acting on endothelial cells, which are crucial in the process of leukocyte transmigration. nih.govaai.org The primary mechanism for this is the inhibition of the GTPase Rac1 in endothelial cells. nih.govaai.org By blocking Rac1, these compounds can inhibit the migration of leukocytes across the endothelium, a key step in the inflammatory response. nih.govaai.org

Modulation of Cell Adhesion Molecules (e.g., VCAM-1, ICAM-1)

A key aspect of the anti-inflammatory action of 6-thio-GTP involves the selective modulation of cell adhesion molecules on the surface of endothelial cells. Research has shown that both 6-MP and 6-thio-GTP significantly decrease the protein levels of Vascular Cell Adhesion Molecule-1 (VCAM-1) that are typically induced by TNF-α. nih.govaai.org This inhibition of VCAM-1 expression is a direct consequence of blocking Rac1 activation. nih.govaai.org

Conversely, the levels of Intercellular Adhesion Molecule-1 (ICAM-1) are not affected by treatment with 6-MP or 6-thio-GTP. nih.govaai.org This demonstrates a selective inhibitory effect on specific inflammatory pathways. nih.govaai.org

| Compound | Effect on VCAM-1 Expression (TNF-α stimulated) | Effect on ICAM-1 Expression (TNF-α stimulated) | Reference |

|---|---|---|---|

| 6-Mercaptopurine (6-MP) | Decreased | No Change | nih.govaai.org |

| This compound (6-thio-GTP) | Decreased | No Change | nih.govaai.org |

| Rac1 Inhibitor | Decreased | No Change | nih.govaai.org |

Cellular and Subcellular Responses to 6 Thioguanosine 5 Triphosphate

Cell Cycle Progression Alterations

6-Thioguanine (B1684491) (6-TG), the precursor to 6-TGTP, exerts significant effects on cell cycle progression, primarily by inducing cell cycle arrest at the S and G2/M phases. thermofisher.comnih.gov Once converted to 6-thioguanosine (B559654) monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), it is further phosphorylated to the di- and triphosphate forms (TGDP and TGTP). wikipedia.org

The incorporation of 6-TGTP into DNA during the S-phase is a key mechanism of its cytotoxicity. thermofisher.comwikipedia.org This leads to base pair mismatches, which trigger cell cycle arrest and subsequent cell death. thermofisher.com Studies using L1210 mouse leukemic cells demonstrated that continuous treatment with 6-TG resulted in an increased fraction of cells in the G2-M phase and a decrease in the G1 phase. nih.gov While the proportion of cells in the S phase remained constant, the rate of DNA synthesis, measured by thymidine (B127349) incorporation, was dramatically reduced, indicating an S-phase arrest. nih.gov Further investigation revealed that the delayed cytotoxic effect of 6-TG is associated with a block in the second G2 phase after its addition to the cell culture. nih.gov The cytotoxicity of thioguanine is known to be specific to the S-phase of the cell cycle. drugbank.com

Induction of Programmed Cell Death (Apoptosis)

The incorporation of 6-TGTP into DNA not only halts the cell cycle but also initiates programmed cell death, or apoptosis. thermofisher.com The resulting DNA damage, including the formation of S6-methylthioguanine, leads to DNA strand breaks and triggers a mismatch repair response. nih.govacs.org This process is a crucial component of the cytotoxic action of 6-TG. acs.org

Research has shown that 6-TG can selectively induce apoptosis in cancer cells. For instance, in castration-resistant prostate cancer cells, 6-TG was found to promote apoptosis, while in normal prostate cells, it primarily inhibited proliferation without inducing cell death. nih.gov This cancer-specific pro-apoptotic effect was observed to be time-dependent. nih.gov The mechanism of apoptosis induction is linked to the repair of 6-TG-induced double-strand DNA breaks through homologous recombination. nih.gov

Mechanisms of Resistance to 6-Thioguanosine 5'-triphosphate Action at a Cellular Level

Cellular resistance to the effects of 6-TG and its active metabolite, 6-TGTP, is a significant clinical challenge. A primary mechanism of resistance involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov HGPRT is essential for the initial conversion of 6-TG to 6-thioguanosine monophosphate (6-TGMP), the first step in its activation pathway. wikipedia.orgnih.gov

Reduced or absent HGPRT expression or activity prevents the activation of 6-TG, thereby rendering cells resistant to its cytotoxic effects. nih.govnih.gov Studies have shown that cancer cell lines with low HGPRT expression are significantly more resistant to 6-TG. nih.gov For example, the SK-BR-3 breast cancer cell line, which has low HGPRT expression, exhibits high resistance to 6-TG. nih.gov Mutations in the HPRT1 gene, which encodes HGPRT, can lead to decreased enzyme activity and have been identified in 6-thioguanine resistant T-lymphocyte clones. nih.gov These mutations can result in reduced levels of hprt mRNA, further contributing to resistance. nih.gov

To overcome this resistance, prodrugs of 6-thioguanosine monophosphate have been developed. These compounds can bypass the need for HGPRT for activation and have shown efficacy in thiopurine-resistant leukemia and breast cancer cells. nih.govnih.gov

Anti-Angiogenic Activities in Cellular Models

Beyond its direct cytotoxic effects on tumor cells, 6-thioguanine exhibits potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Research has demonstrated that 6-TG can inhibit multiple steps of the angiogenesis process in vitro. nih.gov

Specifically, 6-TG has been shown to:

Inhibit the proliferation of endothelial cells stimulated by key growth factors such as fibroblast growth factor-2 (FGF2) and vascular endothelial growth factor (VEGF). nih.gov

Delay the repair of a mechanically wounded endothelial cell monolayer. nih.gov

Inhibit endothelial cell sprouting, morphogenesis on Matrigel, and invasion through collagen gel. nih.gov

In vivo studies using the chick embryo chorioallantoic membrane model further confirmed the anti-angiogenic activity of 6-TG, where it inhibited both basal and growth factor-induced vascularization. nih.gov This anti-angiogenic activity is considered to contribute to the therapeutic efficacy of 6-TG in the treatment of acute myelogenous leukemia (AML). nih.gov

Antiviral Effects through Host-Targeted Mechanisms

Recent studies have uncovered a novel antiviral mechanism of action for 6-thioguanine, positioning it as a host-targeted antiviral (HTA). HTAs work by inhibiting host cellular processes that are essential for viral replication. news-medical.net 6-TG and its nucleoside form, 6-thioguanosine (6-TGo), have been shown to inhibit the replication of influenza A virus (IAV) and coronaviruses, including SARS-CoV-2. news-medical.netnih.gov

The antiviral activity of 6-TG is dependent on its conversion to a nucleotide form by the host enzyme HPRT1. news-medical.net The primary mechanism involves the induction of the unfolded protein response (UPR), a cellular stress response pathway. nih.gov This UPR activation selectively disrupts the synthesis, processing, and maturation of viral glycoproteins, such as the hemagglutinin (HA) and neuraminidase (NA) of influenza virus and the spike (S) protein of coronaviruses. news-medical.netnih.gov This disruption prevents the proper assembly of infectious viral particles. news-medical.net

Interestingly, this antiviral effect appears to be distinct from that of other thiopurines like 6-mercaptopurine (B1684380) (6-MP) in certain contexts, highlighting a unique mechanism of action for 6-TG and 6-TGo. nih.gov The ability of 6-TG to inhibit an unknown cellular GTPase is also implicated in its interference with coronavirus S protein maturation. news-medical.net

Advanced Research Methodologies for 6 Thioguanosine 5 Triphosphate Analysis

Analytical Quantification of 6-Thioguanosine (B559654) 5'-triphosphate and Related Metabolites

Accurate quantification of 6-TGTP and other thiopurine metabolites is fundamental to understanding their pharmacological effects. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Fluorescence and Ultraviolet Detection

HPLC methods, often coupled with ultraviolet (UV) or fluorescence detection, provide robust means for quantifying thiopurine metabolites.

UV Detection : HPLC with UV detection is a widely used method for the analysis of thiopurine metabolites. For instance, 6-thioguanine (B1684491) (6-TG) and 6-methylmercaptopurine (B131649) (6-MMP) can be detected at wavelengths of 340 nm and 303 nm, respectively. researchgate.net This method has been validated according to FDA guidelines and demonstrates good linearity over a range of concentrations. researchgate.net

Fluorescence Detection : To enhance sensitivity, especially for detecting low levels of thioguanine incorporated into DNA, pre-column derivatization with a fluorophore like monobromobimane (B13751) (mBBr) can be used. nih.gov This technique allows for the quantification of minute amounts of 6-TG bases in DNA, with a linear response down to the picomole level. nih.gov The method shows good reproducibility with low within-run and between-day coefficients of variation. nih.gov

Table 1: HPLC Methods for Thiopurine Metabolite Analysis

| Analyte | Detection Method | Derivatization | Key Findings |

| 6-thioguanine (6-TG) in DNA | Fluorescence | Monobromobimane (mBBr) | Linear response from 0.56 to 18 pmol 6-TG bases/µg DNA. nih.gov |

| 6-TG and 6-methylmercaptopurine (6-MMP) | Ultraviolet (UV) | None | 6-TG detected at 340 nm, 6-MMP at 303 nm. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Specific Thionucleotide Detection

LC-MS/MS (B15284909) has emerged as a highly sensitive and specific technique for the quantification of thionucleotides, overcoming some of the limitations of older methods. nih.gov It allows for the simultaneous measurement of multiple thiopurine metabolites, including the mono-, di-, and triphosphate forms of 6-thioguanosine and 6-methylthioinosine. mdpi.com

Key aspects of LC-MS/MS methods include:

Sample Preparation : Methods often involve the hydrolysis of thiopurine nucleotide conjugates to their respective bases (e.g., 6-TG) before analysis. nih.gov Automated procedures for red blood cell (RBC) separation and washing have been developed to improve efficiency and reduce labor. nih.gov

Chromatographic Separation : Optimized chromatographic conditions are crucial to enhance analytical sensitivity and minimize ion suppression. nih.govyoutube.com

Mass Detection : Multiple reaction monitoring (MRM) mode is typically used for its high specificity and sensitivity in detecting the target analytes. ugm.ac.id

Validation : These methods are rigorously validated for linearity, accuracy, precision, and stability. annlabmed.org For example, a validated LC-MS/MS method for 6-TGN and 6-MMPN in red blood cells showed a linear range of 0.1–10 µmol/L and 0.5–100 µmol/L, respectively. annlabmed.org

Recent advancements have focused on developing LC-MS/MS assays to measure DNA-incorporated thioguanine (DNA-TG), providing a more direct marker of the cytotoxic effects of thiopurines. nih.gov These assays can quantify TG in very small amounts of DNA (as low as 1 µg). nih.gov

Enzymatic Assays for Compound Identification and Purity Assessment

Enzymatic assays play a role in understanding the metabolic pathways involving 6-TGTP and can be used to assess the activity of key enzymes. For instance, the activity of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme in the purine (B94841) biosynthesis pathway, can be measured by HPLC to assess the effects of drugs on this pathway. nih.gov These assays typically involve lysing cells and measuring the conversion of a substrate to a product by the enzyme of interest. nih.gov

Spectroscopic Techniques for Structural and Dynamic Analysis of Modified Nucleic Acids

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for elucidating the structural consequences of incorporating 6-thioguanine into DNA.

Studies using NMR have revealed that:

The presence of 6-thioguanine (S6G) in a DNA duplex does not cause major structural distortions, and the S6G-dC base pair is similar to a standard Watson-Crick base pair. colby.eduoup.com

S6G can form hydrogen bonds when paired with either cytosine or thymine. oup.com

The incorporation of S6G can, however, lower the thermal stability of duplex DNA. oup.com

Interestingly, the presence of 6-thioguanine can inhibit the formation of G-quadruplex DNA structures, which may contribute to its cytotoxic activity. oup.comoup.com

These findings provide a molecular-level understanding of how this modified nucleotide can affect DNA structure and function. oup.com

Molecular Biology Techniques for Gene Expression and Protein Analysis (e.g., qPCR, Western Blotting)

To investigate the cellular response to 6-thioguanine, molecular biology techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting are employed.

qPCR : This technique is used to measure changes in gene expression levels. For example, qPCR has been used to analyze the expression of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the thiopurine metabolic pathway, in different cell lines treated with 6-thioguanine. nih.govacs.org These studies have shown a correlation between HGPRT expression levels and cellular sensitivity to thiopurines. nih.govacs.org

Western Blotting : This method is used to detect and quantify specific proteins. While the provided search results focus more on gene expression and metabolite analysis, Western blotting would be a standard technique to assess the protein levels of enzymes involved in thiopurine metabolism or cellular stress response pathways affected by 6-thioguanine.

Quantitative proteomic approaches, such as stable isotope labeling by amino acids in cell culture (SILAC) followed by LC-MS/MS, have also been used to obtain a global view of protein expression changes induced by 6-thioguanine. nih.gov This powerful technique has revealed that 6-thioguanine treatment can lead to a significant decrease in the expression of proteins involved in the mitochondrial respiratory chain, suggesting that mitochondrial dysfunction is a key mechanism of its cytotoxicity. nih.gov

Cell Culture Models for Investigating Cellular Responses

A wide variety of human and animal cell lines are used to study the cellular and molecular effects of 6-thioguanine and its derivatives. These models are instrumental in understanding mechanisms of action, resistance, and cytotoxicity.

Table 2: Cell Lines Used in 6-Thioguanosine 5'-triphosphate Research

| Cell Line | Cell Type | Key Research Focus |

| HEK293T | Human Embryonic Kidney | Investigating the effects of 6-thioguanosine monophosphate (6sGMP) prodrugs and the role of HGPRT expression. nih.govacs.org Studying the impact of 6-mercaptopurine (B1684380) and allopurinol (B61711) on gene expression and thiopurine metabolism. nih.gov |

| K-562 | Human Myeloid Leukemia | Evaluating the efficacy of 6sGMP prodrugs against thiopurine-resistant leukemia cells. nih.govacs.org |

| THP-1 | Human Monocytic Leukemia | Assessing the antiproliferative effects of 6sGMP prodrugs. nih.govacs.org Investigating the induction of regulatory macrophages. mdpi.com |

| SK-BR-3 | Human Breast Cancer | Studying the effectiveness of 6sGMP prodrugs in cells with low HGPRT expression. nih.govacs.org |

| H.Ep. 2 | Human Laryngeal Carcinoma | Examining the mechanisms of action of 6-thioguanine, including its effects on purine biosynthesis and incorporation into DNA and RNA. pharmgkb.org |

| RAW 264.7 | Mouse Macrophage | Investigating the ability of 6-thioguanosine to prevent spore-induced cytotoxicity. caymanchem.com |

| HIG-82 | Rabbit Synoviocytes | Not explicitly detailed in the provided search results for 6-thioguanosine research. |

| 293T | Human Embryonic Kidney | Used in studies of 6-thioguanine-induced mitochondrial dysfunction. nih.gov |

| HCT-8 | Human Ileocecal Adenocarcinoma | Not explicitly detailed in the provided search results for 6-thioguanosine research. |

| Huh7.5 | Human Hepatoma | Not explicitly detailed in the provided search results for 6-thioguanosine research. |

| hTERT-immortalized fibroblast | Human Fibroblast | Used in studies on the protective effects of methylthioadenosine against 6-thioguanine toxicity. nih.gov |

| Calu-3 | Human Lung Adenocarcinoma | Not explicitly detailed in the provided search results for 6-thioguanosine research. |

| L1210 | Mouse Leukemia | Studying the cytokinetic and antitumor effects of 6-thioguanine. nih.gov Investigating mechanisms of resistance to 6-thioguanine. nih.govaacrjournals.org |

| CHO cells | Chinese Hamster Ovary | Analyzing 6-thioguanine-induced DNA damage and cytotoxicity. nih.gov Investigating the mutagenic potential of compounds by measuring the induction of 6-thioguanine resistance. nih.gov |

These cell culture models provide controlled environments to dissect the complex cellular responses to 6-TGTP and its precursors, contributing significantly to our understanding of its therapeutic potential and limitations.

High-Throughput Screening for Proliferation Inhibition

High-throughput screening (HTS) is a important methodology for assessing the antiproliferative effects of compounds like 6-thioguanine and its derivatives. In the context of 6-thioguanine, HTS assays are instrumental in evaluating its efficacy against various cancer cell lines and in understanding mechanisms of resistance.

Prodrugs of 6-thioguanosine monophosphate (6sGMP) have been developed to bypass resistance mechanisms, such as reduced expression of the salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov HTS has been used to compare the antiproliferative activity of these prodrugs against the parent compound, 6-thioguanine. nih.gov For instance, the CellTiter-Glo Assay is a common HTS method used to determine the half-maximal effective concentration (EC50) of these compounds. nih.gov

Studies have shown that while 6-thioguanine and its nucleoside form, 6-thioguanosine, are highly effective in sensitive cell lines, certain 6sGMP prodrugs can overcome resistance in cells with low HGPRT expression. nih.gov This highlights the power of HTS in identifying compounds with improved therapeutic profiles.

Table 1: Antiproliferative Activity of 6-Thioguanine and its Derivatives

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| 6-Thioguanine (6-TG) | HEK293T | 3.6 nih.gov |

| 6-Thioguanosine (6sG) | HEK293T | 4.7 nih.gov |

In Vitro Enzymatic Characterization of this compound Interactions with Cellular Proteins

The cellular activity of 6-thioguanine is mediated by its conversion to thioguanine nucleotides, which then interact with various cellular proteins. nih.gov In vitro enzymatic assays are crucial for characterizing these interactions and elucidating the mechanisms of action.

One key interaction is with small GTPases. 6-thio-GTP has been shown to bind to several GTPases, including Rac1, Rac2, Ras, Cdc42, and RhoA. caymanchem.com Notably, it selectively inhibits the activation of Rac1 and Rac2. caymanchem.com This inhibition of Rac1 activation is considered a key molecular target of azathioprine (B366305), a prodrug of 6-thioguanine, in primary human CD4+ T lymphocytes. caymanchem.com

Another critical protein interaction is with NUDT15, a nudix hydrolase that metabolizes and deactivates thiopurine metabolites. In vitro studies have demonstrated that NUDT15 efficiently hydrolyzes 6-thio-dGTP and 6-thio-GTP to their corresponding monophosphates, thereby reducing their cytotoxic effects. nih.gov Kinetic analyses have revealed that NUDT15 has a higher affinity for these thiopurine metabolites compared to their canonical counterparts, dGTP and GTP. nih.gov

Furthermore, the incorporation of 6-thioguanine into DNA affects the activity of DNA polymerases and ligases. In vitro studies have shown that while DNA polymerases can incorporate 2'-deoxy-6-thioguanosine 5'-triphosphate (d(s6G)TP) into DNA, the presence of 6-thioguanine in the DNA template can slow down subsequent polymerization. nih.govnih.gov Additionally, the ability of DNA ligases to join DNA fragments is severely inhibited when 6-thioguanine is present at the 3' end of a DNA strand. nih.gov

Table 2: Kinetic Parameters of NUDT15 with Thiopurine Metabolites and Canonical Nucleotides

| Substrate | K_M (µM) |

|---|---|

| 6-thio-dGTP | 1.9 nih.gov |

| 6-thio-GTP | 1.8 nih.gov |

| dGTP | 43 nih.gov |

| GTP | 254 nih.gov |

Computational Modeling for Ligand-Protein Interaction Studies

Computational modeling provides valuable insights into the interactions between this compound and its protein targets. These methods complement experimental data by offering a detailed view of the binding mechanisms at an atomic level. nih.govmdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding modes of ligands within protein active sites. nih.gov For instance, computational studies can be employed to understand the structural basis for the selective inhibition of GTPases like Rac1 by 6-thio-GTP. By modeling the binding of 6-thio-GTP to the nucleotide-binding pocket of different GTPases, researchers can identify key amino acid residues and structural features that determine binding affinity and specificity.

Quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the enzymatic reactions involving thiopurine metabolites. mdpi.com For example, these methods can elucidate the mechanism of hydrolysis of 6-thio-dGTP by NUDT15, providing details about the transition states and energy barriers of the reaction. nih.gov Such studies have revealed the structural basis for the higher affinity of NUDT15 for thiopurinated substrates. nih.gov

Furthermore, computational models can help in the design of novel therapeutic agents. By understanding the structure-activity relationships of existing compounds, new molecules with improved potency and selectivity can be designed and virtually screened before being synthesized and tested in the lab. normalesup.org

Chemical Synthesis Strategies for this compound and Modified Oligonucleotides

The synthesis of this compound and oligonucleotides containing this modified base is essential for their use in research and therapeutic development. These synthetic strategies must address the chemical sensitivity of the thiol group.

Enzymatic Synthesis of Thiolated DNA Polymers

Enzymatic methods can also be used to synthesize thiolated DNA. DNA polymerases have been shown to utilize 2'-deoxy-6-thioguanosine 5'-triphosphate as a substrate, incorporating it into a growing DNA chain in place of deoxyguanosine. nih.gov This in vitro synthesis method allows for the production of DNA containing 6-thioguanine, which can then be used to study its effects on DNA structure and its interactions with various proteins, such as DNA repair enzymes and transcription factors. nih.govnih.gov

Q & A

Advanced Research Questions

How can researchers assess the incorporation efficiency of 6-TGTP into DNA by human polymerases?

Methodological Answer:

- Template-Based Assays : Use M13 single-stranded DNA templates and purified polymerases (e.g., DNA polymerases α, δ, γ). Compare incorporation kinetics (Km, Vmax) of 6-TGTP vs. dGTP via radioactive labeling or fluorescent dNTP analogs.

- Chain Elongation Analysis : Electrophoretic assays (e.g., PAGE) to visualize primer extension patterns. Misincorporation at 6-TG•T mismatches can be quantified using Sanger sequencing or mass spectrometry .

How do sequence context and position influence the thermodynamic stability of RNA duplexes containing 6-thioguanosine?

Methodological Answer:

- Thermodynamic Profiling : Synthesize RNA duplexes with 6-thioguanosine at central or terminal positions. Measure melting temperatures (Tm) via UV spectrophotometry and calculate ΔΔG°37 values.

- Structural Analysis : Circular dichroism (CD) and NMR to assess minor groove width and base-pair stacking. 6-Thioguanosine causes a 0.2 ppm downfield shift in imino proton signals, indicating subtle structural perturbations .

What experimental approaches resolve contradictions in the metabolic activation pathways of thiopurines leading to 6-TGTP?

Methodological Answer:

Contradictions arise from competing pathways (e.g., HGPRT vs. ITPase-mediated routes). Strategies include:

- Isotope Tracing : Use ¹⁴C-labeled 6-thioguanine to track flux through HGPRT-dependent phosphorylation vs. salvage pathways. Compare metabolite levels via LC-MS/MS .

- Enzyme Inhibition Studies : Apply HGPRT inhibitors (e.g., allopurinol) or ITPase inhibitors (e.g., ribavirin) to cell models (e.g., HepG2). Quantify 6-TGTP accumulation using HPLC or enzymatic assays .

- Knockout Models : Use CRISPR-Cas9 to delete HGPRT or ITPase in cell lines. Measure 6-TGTP levels and cytotoxicity to determine dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.